molecular formula C28H27N3O5S B11667956 ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11667956
M. Wt: 517.6 g/mol
InChI Key: NZYIKGZPNLDTKH-QNGOZBTKSA-N
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Description

ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a benzothiophene moiety

Preparation Methods

The synthesis of ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzaldehyde to form an intermediate, which is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or benzothiophene rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 2-[2,5-dimethyl-3-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H27N3O5S/c1-4-36-27(34)23-20-12-8-9-13-22(20)37-26(23)30-16(2)14-18(17(30)3)15-21-24(32)29-28(35)31(25(21)33)19-10-6-5-7-11-19/h5-7,10-11,14-15H,4,8-9,12-13H2,1-3H3,(H,29,32,35)/b21-15-

InChI Key

NZYIKGZPNLDTKH-QNGOZBTKSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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